5-Decyl-2-(4-(hexyloxy)phenyl)pyrimidine
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Overview
Description
5-Decyl-2-(4-(hexyloxy)phenyl)pyrimidine: is an organic compound with the molecular formula C26H40N2O It is a member of the pyrimidine family, characterized by a pyrimidine ring substituted with a decyl chain and a phenyl ring bearing a hexyloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Decyl-2-(4-(hexyloxy)phenyl)pyrimidine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction between a β-diketone and a guanidine derivative.
Substitution Reactions: The decyl chain and the hexyloxyphenyl group are introduced through nucleophilic substitution reactions. These reactions often require the use of strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the nucleophile and facilitate the substitution.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the decyl chain, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can target the pyrimidine ring or the phenyl ring, resulting in the formation of partially or fully hydrogenated derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles such as halogens (Cl2, Br2) or nitro groups (NO2) in the presence of Lewis acids like aluminum chloride (AlCl3).
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Hydrogenated pyrimidine or phenyl derivatives.
Substitution: Halogenated or nitro-substituted phenyl derivatives.
Scientific Research Applications
Chemistry: 5-Decyl-2-(4-(hexyloxy)phenyl)pyrimidine is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology: In biological research, this compound can be used as a probe to study the interactions between small molecules and biological macromolecules such as proteins and nucleic acids.
Medicine: The compound’s potential pharmacological properties make it a candidate for drug discovery and development. It may exhibit activity against certain diseases or conditions, warranting further investigation.
Industry: In the industrial sector, this compound can be used in the formulation of specialty chemicals, including surfactants, lubricants, and polymers.
Mechanism of Action
The mechanism of action of 5-Decyl-2-(4-(hexyloxy)phenyl)pyrimidine depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into binding sites on these targets, influencing their function and triggering downstream effects.
Comparison with Similar Compounds
- 5-Decyl-2-(4-(methoxy)phenyl)pyrimidine
- 5-Decyl-2-(4-(ethoxy)phenyl)pyrimidine
- 5-Decyl-2-(4-(butoxy)phenyl)pyrimidine
Comparison: While these compounds share a similar core structure, the variation in the alkoxy group (methoxy, ethoxy, butoxy) can lead to differences in their physical and chemical properties. For example, the length of the alkoxy chain can influence the compound’s solubility, melting point, and reactivity. 5-Decyl-2-(4-(hexyloxy)phenyl)pyrimidine is unique due to its specific hexyloxy substitution, which may confer distinct properties and applications.
Properties
CAS No. |
57202-60-5 |
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Molecular Formula |
C26H40N2O |
Molecular Weight |
396.6 g/mol |
IUPAC Name |
5-decyl-2-(4-hexoxyphenyl)pyrimidine |
InChI |
InChI=1S/C26H40N2O/c1-3-5-7-9-10-11-12-13-15-23-21-27-26(28-22-23)24-16-18-25(19-17-24)29-20-14-8-6-4-2/h16-19,21-22H,3-15,20H2,1-2H3 |
InChI Key |
JUHKPXJMKBBWCL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC1=CN=C(N=C1)C2=CC=C(C=C2)OCCCCCC |
Origin of Product |
United States |
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